molecular formula C11H11F3O3SSi B14281321 Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate CAS No. 135580-37-9

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate

Cat. No.: B14281321
CAS No.: 135580-37-9
M. Wt: 308.35 g/mol
InChI Key: FBYBUXAAWKJDKW-UHFFFAOYSA-N
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Description

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a silyl triflate, which means it contains a silicon atom bonded to a trifluoromethanesulfonate group. This compound is often used as a reagent in organic synthesis due to its ability to introduce silyl groups into molecules, thereby protecting functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenylethynyl)silanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group with other functional groups.

    Addition Reactions: The phenylethynyl group can participate in addition reactions with electrophiles.

    Hydrolysis: The silyl triflate group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophiles such as halogens and acids can react with the phenylethynyl group.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silylamines, while hydrolysis reactions produce silanols.

Scientific Research Applications

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions on other parts of the molecule.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, where it helps to protect sensitive functional groups during multi-step synthesis processes.

    Materials Science: It is employed in the preparation of silicon-containing polymers and materials with unique properties.

    Biological Research: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Mechanism of Action

The mechanism of action of dimethyl(phenylethynyl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether bond with the target functional group. This bond protects the functional group from unwanted reactions, allowing for selective modification of other parts of the molecule. The trifluoromethanesulfonate group acts as a good leaving group, facilitating the formation of the silyl ether bond.

Comparison with Similar Compounds

Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate can be compared with other silyl triflates, such as:

  • Trimethylsilyl trifluoromethanesulfonate
  • Triethylsilyl trifluoromethanesulfonate
  • Tert-butyldimethylsilyl trifluoromethanesulfonate

These compounds share similar properties and applications but differ in the size and steric hindrance of the silyl group. This compound is unique due to the presence of the phenylethynyl group, which can participate in additional types of reactions and provide different reactivity compared to other silyl triflates.

Properties

CAS No.

135580-37-9

Molecular Formula

C11H11F3O3SSi

Molecular Weight

308.35 g/mol

IUPAC Name

[dimethyl(2-phenylethynyl)silyl] trifluoromethanesulfonate

InChI

InChI=1S/C11H11F3O3SSi/c1-19(2,17-18(15,16)11(12,13)14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

FBYBUXAAWKJDKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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